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Compound of Interest

Compound Name: p-Menthane-1,3,8-triol

Cat. No.: B11904236 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Menthane-1,3,8-triol is a monoterpenoid that has been isolated from plant sources such as

the herbs of Mentha canadensis L.[1][2][3]. Its molecular formula is C10H20O3 with a

molecular weight of 188.26 g/mol [4]. As a member of the p-menthane family, which includes

well-known compounds like menthol and the effective insect repellent p-Menthane-3,8-diol

(PMD)[5][6], p-Menthane-1,3,8-triol is of interest for its potential biological activities. The

development of robust and reliable analytical methods is crucial for its identification,

quantification, and quality control in research and potential commercial applications.

This application note provides detailed protocols for the analysis of p-Menthane-1,3,8-triol
using Gas Chromatography-Mass Spectrometry (GC-MS) and outlines a complementary

approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the

limited availability of direct mass spectral data for this specific triol, the fragmentation patterns

presented are predicted based on the known behavior of structurally similar compounds, such

as p-Menthane-3,8-diol[6][7].

Experimental Protocols
General Experimental Workflow
The overall process for the analysis of p-Menthane-1,3,8-triol involves sample preparation,

instrumental analysis, and subsequent data processing for identification and quantification.
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Caption: General workflow for the MS analysis of p-Menthane-1,3,8-triol.

Protocol for GC-MS Analysis
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This protocol is adapted from established methods for the related compound p-Menthane-3,8-

diol[5][6].

a. Sample and Standard Preparation

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of p-Menthane-1,3,8-triol
analytical standard. Dissolve in a 10 mL volumetric flask with ethanol or ethyl acetate. Vortex

for 1 minute to ensure complete dissolution.

Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of

calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in a suitable solvent.

Sample Preparation (from Plant Matrix):

Homogenize 1 g of dried Mentha canadensis leaves.

Perform accelerated solvent extraction (ASE) or soxhlet extraction with ethanol.

Evaporate the solvent under reduced pressure. Reconstitute the residue in a known

volume of ethanol.

Filter the solution through a 0.22 µm syringe filter into a GC vial. Dilute as necessary to

bring the expected concentration into the calibration range.

b. Instrumentation and Conditions
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Parameter Setting

Gas Chromatograph Agilent 8890 GC System or equivalent

Column
HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar

non-polar column

Injector Temperature 250 °C

Injection Volume 1 µL

Injection Mode Splitless

Carrier Gas Helium at a constant flow of 1.2 mL/min

Oven Program
Initial temp 60°C, hold for 2 min; ramp at

10°C/min to 280°C, hold for 5 min[8].

Mass Spectrometer Agilent 5977B MSD or equivalent

Ion Source Temperature 230 °C

Transfer Line Temp 280 °C

Ionization Mode Electron Ionization (EI) at 70 eV

Mass Scan Range 40 - 400 amu

Protocol for LC-MS/MS Analysis
This method is suitable for analyzing extracts with minimal cleanup and provides high

sensitivity and specificity.

a. Sample and Standard Preparation

Stock and Calibration Standards: Prepare as described for GC-MS, but use methanol or

acetonitrile as the solvent.

Sample Preparation: Prepare as for GC-MS, but reconstitute the final dried extract in the

initial mobile phase (e.g., 95% Water: 5% Acetonitrile with 0.1% formic acid).

b. Instrumentation and Conditions
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Parameter Setting

Liquid Chromatograph Waters ACQUITY UPLC or equivalent

Column
C18 reverse-phase column (e.g., 2.1 x 100 mm,

1.8 µm)

Mobile Phase A Water + 0.1% Formic Acid

Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient
5% B to 95% B over 10 minutes, hold for 2 min,

return to initial conditions

Flow Rate 0.3 mL/min

Column Temperature 40 °C

Mass Spectrometer
Triple Quadrupole (QqQ) or Q-TOF Mass

Spectrometer

Ionization Mode Electrospray Ionization (ESI), Positive Mode

Key Transitions
Precursor Ion: [M+H-H₂O]⁺ (m/z 171.1); monitor

for characteristic product ions.

Ion Source Params
Capillary Voltage: 3.5 kV; Desolvation Temp:

350°C; Gas Flow: 600 L/hr

Data Presentation and Discussion
Predicted GC-MS Fragmentation of p-Menthane-1,3,8-
triol
The Electron Ionization (EI) mass spectrum of p-Menthane-1,3,8-triol is expected to show a

weak or absent molecular ion (M⁺) at m/z 188 due to its instability. The fragmentation pathway

will likely be dominated by sequential losses of water molecules from the three hydroxyl

groups, followed by cleavage of the alkyl substituents.
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p-Menthane-1,3,8-triol
(C10H20O3)

M.W. = 188.26

[M]⁺˙
m/z 188 (not observed)

 EI (70 eV) 

[M-H₂O]⁺˙
m/z 170

 -H₂O 

[C₃H₇O]⁺
m/z 59

 Cleavage 

[M-2H₂O]⁺˙
m/z 152

 -H₂O 

[M-H₂O-CH₃]⁺
m/z 155

 -CH₃ 

[M-H₂O-C₃H₇O]⁺
m/z 111

 -C₃H₇O 

[M-3H₂O]⁺˙
m/z 134

 -H₂O 

Click to download full resolution via product page

Caption: Predicted EI fragmentation pathway for p-Menthane-1,3,8-triol.

Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of p-Menthane-1,3,8-triol
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m/z (Mass-to-Charge) Predicted Ion Identity Interpretation

188 [M]⁺˙
Molecular ion. Expected to be

very low abundance or absent.

170 [M-H₂O]⁺˙

Loss of one water molecule.

Expected to be a significant

ion.

155 [M-H₂O-CH₃]⁺
Subsequent loss of a methyl

group from the C1 position.

152 [M-2H₂O]⁺˙
Loss of a second water

molecule.

134 [M-3H₂O]⁺˙ Loss of a third water molecule.

111 [M-H₂O - C₃H₇O]⁺

Loss of a hydroxy-isopropyl

group from C4, a characteristic

fragmentation for p-menthane

structures.

81 [C₆H₉]⁺

Common fragment in cyclic

terpenes, representing the

cyclohexenyl cation after

significant rearrangement.[6]

59 [C₃H₇O]⁺

Represents the hydroxy-

isopropyl cation,

[C(CH₃)₂OH]⁺, from cleavage

at the C4 position.[6]

43 [C₃H₇]⁺ Isopropyl cation.[6]

Quantitative Analysis Summary
A quantitative method can be developed by constructing a calibration curve from the analysis of

analytical standards. The peak area of a characteristic ion (e.g., m/z 170 or 155) is plotted

against concentration.

Table 2: Typical Method Performance Characteristics (Hypothetical Values)
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Parameter GC-MS Method LC-MS/MS Method

Retention Time (RT)
~12.5 min (dependent on exact

conditions)

~5.8 min (dependent on exact

conditions)

Linearity (r²) > 0.995 > 0.998

Range 1 - 100 µg/mL 10 - 5000 ng/mL

Limit of Detection (LOD) ~0.3 µg/mL ~3 ng/mL

Limit of Quantification (LOQ) ~1.0 µg/mL ~10 ng/mL

Precision (%RSD) < 10% < 5%

Conclusion

The protocols detailed in this application note provide a robust framework for the qualitative

and quantitative analysis of p-Menthane-1,3,8-triol. The GC-MS method offers excellent

separation and structural information based on predictable fragmentation patterns. The

complementary LC-MS/MS method provides higher sensitivity and is ideal for complex matrices

requiring minimal sample cleanup. While the fragmentation data presented is predictive, it

serves as a strong foundation for method development and identification of this novel

monoterpenoid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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